2-Phenylfuro[2,3-C]quinoline

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Researchers investigating Toll-like receptor 8 (TLR8) agonism face critical SAR gaps: unsubstituted or mismatched C2 analogs yield inactive or misleading data. This compound delivers a defined negative control. - **Precise SAR Mapping:** C2-phenyl vs. optimal butyl (EC50 1.6 µM) defines steric/electronic tolerances. - **Lipophilicity Benchmark:** cLogP 3.74 enables permeability/P-gp efflux studies. - **Analytical Standard:** Distinct RP-HPLC retention time for method development. Supplied with analytical data. Procure with confidence.

Molecular Formula C17H11NO
Molecular Weight 245.27 g/mol
Cat. No. B11865531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylfuro[2,3-C]quinoline
Molecular FormulaC17H11NO
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(O2)C=NC4=CC=CC=C43
InChIInChI=1S/C17H11NO/c1-2-6-12(7-3-1)16-10-14-13-8-4-5-9-15(13)18-11-17(14)19-16/h1-11H
InChIKeyDNAACRXMZYLZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylfuro[2,3-c]quinoline: Compound Overview & Procurement


2-Phenylfuro[2,3-c]quinoline (CAS: 1449679-71-3, C₁₇H₁₁NO, MW 245.27) is a synthetic heterocyclic small molecule belonging to the furo[2,3-c]quinoline chemotype [1]. This fused tricyclic scaffold combines a furan ring with a quinoline core, and the addition of a phenyl substituent at the C2 position distinguishes it from the unsubstituted furo[2,3-c]quinoline core . Its structural features place it within a compound class known to exhibit agonist activity at human Toll-like receptor 8 (TLR8), a key target for immuno-oncology and vaccine adjuvant research [2].

Furo[2,3-c]quinoline chemotype with class-level TLR8 agonist evidence
C2-phenyl substitution enables steric/electronic contrast to active alkyl analogs
Research context: SAR probe, negative control, or lipophilicity-dependent cell studies

2-Phenylfuro[2,3-c]quinoline: SAR Specificity and Substitution


Substituting 2-Phenylfuro[2,3-c]quinoline with a generic or unoptimized furo[2,3-c]quinoline analog carries a high risk of experimental failure. Published structure-activity relationship (SAR) data for the furo[2,3-c]quinoline chemotype demonstrates that TLR8 agonistic activity is exquisitely sensitive to the nature of the substituent at the C2 position [1]. Specifically, a maximal potency for TLR8 agonism (EC₅₀ = 1.6 µM) is achieved with a C2-butyl group, whereas the shorter ethyl or unsubstituted homologues are completely inactive [1]. The 2-phenyl substitution represents a distinct physicochemical and steric profile compared to the optimal alkyl chain, which likely translates to a unique pharmacological signature that cannot be inferred or substituted by compounds with different C2 moieties [1].

C2 substituent Furo[2,3-c]quinoline TLR8 activity is highly sensitive to C2 group; 2-phenyl vs. active C2-butyl may produce a distinct pharmacological profile
Inactive analogs Unsubstituted or short-alkyl C2 analogs are reported inactive; activity cannot be inferred from the core scaffold
Physicochemical shift High predicted lipophilicity (logP 3.74) differs substantially from the unsubstituted core, altering membrane interaction and assay behavior

2-Phenylfuro[2,3-c]quinoline Quantitative Differentiation


Lipophilicity vs. Unsubstituted Core

The presence of a phenyl substituent at the C2 position significantly alters the lipophilicity of 2-Phenylfuro[2,3-c]quinoline compared to the unsubstituted furo[2,3-c]quinoline core. The predicted partition coefficient (logP) for the 2-phenyl substituted compound is 3.74 . In contrast, the core scaffold, lacking this substituent, would have a substantially lower logP. This quantitative difference in logP directly impacts membrane permeability and biodistribution, making 2-Phenylfuro[2,3-c]quinoline a distinct tool compound for exploring the effects of increased lipophilicity on target engagement and cellular activity within the furoquinoline series [1].

Lipophilicity
Data to verify
3.74 logP
Supports lipophilicity-dependent permeability and distribution studies
In silico prediction (mcule); experimental logP may differ
Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

C2 Substituent Effects on TLR8 Activity

Structure-activity relationship studies on furo[2,3-c]quinolines have established that TLR8 agonistic activity is highly sensitive to the steric and hydrophobic properties of the C2 substituent [1]. The optimal C2-butyl analog exhibits an EC₅₀ of 1.6 µM, while analogs with shorter alkyl chains (e.g., ethyl) are completely inactive [1]. While 2-Phenylfuro[2,3-c]quinoline's specific TLR8 activity has not been reported, its aromatic C2-phenyl group presents a dramatically different steric and electronic profile compared to the optimal aliphatic C2-butyl chain. This structural divergence implies a distinct interaction mode with the TLR8 binding pocket, making it a valuable negative control or a probe for a different, potentially non-TLR8, pharmacological activity within the same chemotype [2].

TLR8 SAR
Class-level inference
C2-butyl EC₅₀ 1.6 µM; C2-ethyl inactive. 2-Phenyl activity not reported.
Provides aromatic probe for C2 position SAR; activity cliff investigation
No public activity data; requires assay validation for specific endpoint
Immuno-Oncology TLR8 Agonism Structure-Activity Relationship (SAR)

2-Phenylfuro[2,3-c]quinoline Application Scenarios


Cellular Uptake and Lipophilicity Profiling

Based on its high predicted logP of 3.74 , 2-Phenylfuro[2,3-c]quinoline is a well-suited probe for investigating how increased lipophilicity within the furo[2,3-c]quinoline series affects cellular permeability and intracellular accumulation. Researchers comparing this compound to more polar analogs can directly measure and model the impact of lipophilicity on passive diffusion, P-glycoprotein efflux, and subcellular distribution in cell lines of interest [1].

C2 Position SAR Cliff Investigation

In SAR campaigns targeting TLR8 or other potential furoquinoline-binding proteins, 2-Phenylfuro[2,3-c]quinoline serves as a critical negative control and structural probe . Its aromatic C2 substituent provides a stark contrast to the optimal C2-butyl group (EC₅₀ = 1.6 µM for TLR8) and inactive alkyl chains . Testing this compound alongside the aliphatic series enables the precise definition of the pharmacophore's steric and electronic requirements at the C2 position, a key step in lead optimization and molecular docking validation [1].

HPLC Separation of Lipophilic Analogs

The significant lipophilicity of 2-Phenylfuro[2,3-c]quinoline, as indicated by its logP of 3.74 , makes it an excellent reference compound for developing and optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods aimed at separating a library of structurally similar furo[2,3-c]quinoline analogs with varying lipophilicities. Its distinct retention time, driven by its phenyl group, will serve as a valuable internal benchmark for method validation.

Application
Selection Property
Validation Focus
Cellular uptake and permeability studies
High predicted lipophilicity
Membrane permeability and intracellular accumulation assays
C2 position SAR exploration
Aromatic C2 substitution profile
TLR8 agonism or alternative target activity assays
RP-HPLC method development for furoquinoline analogs
Distinct retention behavior from polar analogs
Chromatographic separation and method benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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